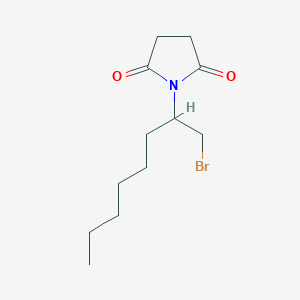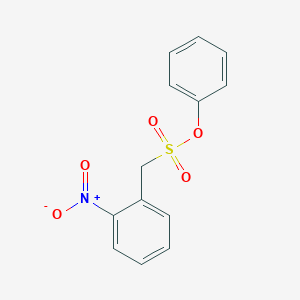![molecular formula C18H37PSn B14378884 Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-34-7](/img/structure/B14378884.png)
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a propyl chain, which is further substituted with a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable alkyl halide, such as 3-bromopropyltrimethylstannane. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are typically biaryl compounds or other substituted organic molecules, depending on the nature of the organic halide used in the reaction.
科学的研究の応用
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, with interest in its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of complex organic molecules and materials, particularly in the development of new polymers and advanced materials.
作用機序
The mechanism of action of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane in catalytic reactions involves its role as a ligand. It coordinates with transition metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The trimethylstannyl group can participate in transmetallation steps, transferring organic groups to the metal center and enabling subsequent reaction steps .
類似化合物との比較
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Another organophosphorus compound with similar steric properties but different electronic characteristics.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, offering different reactivity.
Uniqueness
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity in cross-coupling reactions. Its steric bulk and electronic properties also make it a valuable ligand in transition metal catalysis, offering different reactivity and selectivity compared to other phosphine ligands .
特性
CAS番号 |
90127-34-7 |
|---|---|
分子式 |
C18H37PSn |
分子量 |
403.2 g/mol |
IUPAC名 |
dicyclohexyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C15H28P.3CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;3*1H3; |
InChIキー |
QPNCCPHWAPRBRV-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCCP(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

methanone](/img/structure/B14378853.png)





![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
